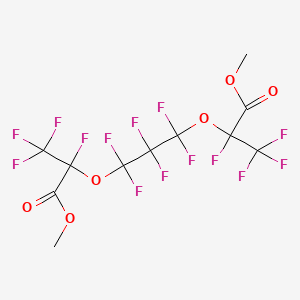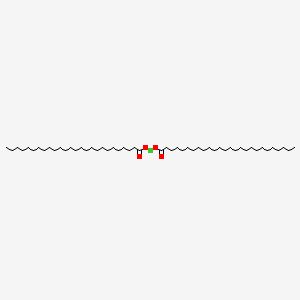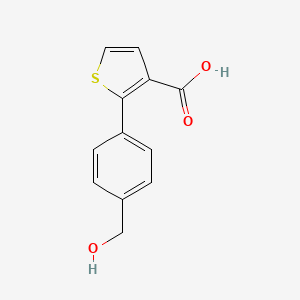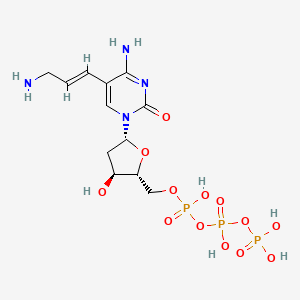
4-Chloro-3-isopropoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-isopropoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9ClO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropoxythiophene-2-carboxylic acid typically involves the chlorination of 3-isopropoxythiophene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the thiophene ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-isopropoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, forming the corresponding thiophene derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substitution reactions yield various substituted thiophene derivatives.
- Oxidation and reduction reactions produce oxidized or reduced thiophene compounds.
- Decarboxylation results in the formation of 4-chloro-3-isopropoxythiophene.
Scientific Research Applications
4-Chloro-3-isopropoxythiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at the 3-position.
Comparison: 4-Chloro-3-isopropoxythiophene-2-carboxylic acid is unique due to the presence of both a chlorine atom and an isopropoxy group, which can significantly influence its reactivity and properties compared to other thiophene carboxylic acids. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
4-chloro-3-propan-2-yloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S/c1-4(2)12-6-5(9)3-13-7(6)8(10)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
VMQHZPJPUIWYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(SC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)









![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)

